2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide
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Overview
Description
2-((2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a fused imidazoquinazoline ring system, which is often associated with significant pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline ring. For instance, starting from 2-aminobenzamide and an isopropyl ketone derivative, the cyclization can be achieved under acidic or basic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This can be done by reacting the imidazoquinazoline intermediate with a thiol compound under nucleophilic substitution conditions.
Amide Formation: Finally, the butanamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of key enzymes involved in cellular signaling pathways. For instance, as a dual inhibitor of PI3K and HDAC, it can disrupt cancer cell growth and survival by:
PI3K Inhibition: Blocking the PI3K pathway, which is crucial for cell proliferation and survival.
HDAC Inhibition: Preventing the removal of acetyl groups from histones, leading to changes in gene expression that can induce cancer cell death.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives: These compounds share the core imidazoquinazoline structure and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a fused imidazole ring, known for their pharmacological properties.
Uniqueness
2-((2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide is unique due to its dual inhibitory action on PI3K and HDAC, making it a promising candidate for targeted cancer therapy. Its specific structural features, such as the thioether linkage and the butanamide moiety, contribute to its distinct pharmacological profile.
Biological Activity
The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide is a member of the imidazoquinazoline class, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. Understanding its biological activity is crucial for potential clinical applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a fused imidazoquinazoline ring system. The molecular formula is C19H24N4OS, with a molecular weight of approximately 364.48 g/mol. The presence of various functional groups contributes to its biological activity, including potential enzyme inhibition and modulation of cellular pathways.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₄OS |
Molecular Weight | 364.48 g/mol |
CAS Number | 1190008-31-1 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interactions with key cellular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .
- Cell Signaling Modulation : It influences critical signaling pathways that regulate cell growth and apoptosis, impacting gene expression profiles associated with tumorigenesis .
Cellular Effects
In vitro studies have demonstrated that This compound can induce significant changes in cellular behavior:
- Antiproliferative Effects : The compound has been observed to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death through mechanisms involving caspase activation and mitochondrial dysfunction .
Dosage Effects in Animal Models
Research on animal models indicates that the biological effects of this compound are dose-dependent. Higher doses may enhance therapeutic effects but could also lead to toxicity. Ongoing studies aim to establish safe dosage thresholds and evaluate long-term effects .
Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong antiproliferative activity.
Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and CDK2. The results showed that it selectively inhibited CDK2 activity over other cyclins, highlighting its potential for targeted cancer therapies .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-16-12-10-15(4)11-13-16)31-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFOIJGYAITGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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